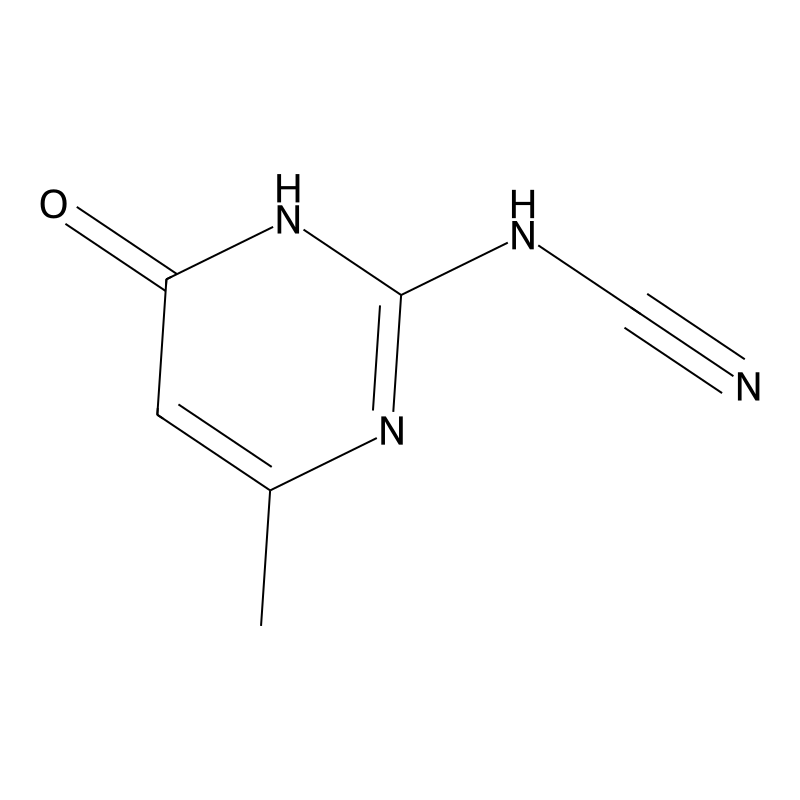

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a pyrimidine derivative characterized by the presence of a cyano group and an amino group at the 2-position, a hydroxy group at the 4-position, and a methyl group at the 6-position of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 125.13 g/mol. This compound is notable for its potential biological activity and applications in medicinal chemistry, particularly in the development of pharmaceuticals.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can further react to yield more complex structures .

- Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which may exhibit enhanced biological activities .

- Substitution Reactions: The amino and hydroxy groups can act as nucleophiles in substitution reactions, allowing for the introduction of various substituents at different positions on the pyrimidine ring.

Research has indicated that 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in antibiotic development .

- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .

- Immunomodulatory Effects: Some studies suggest that it may modulate immune responses, potentially useful in treating autoimmune diseases or enhancing vaccine efficacy .

The synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine can be achieved through several methods:

- Condensation of Cyanamide and Diketene: A common method involves the reaction of diketene with cyanamide, leading to the formation of pyrimidine derivatives through subsequent transformations .

- Modification of Existing Pyrimidines: Starting from 2-amino-4-hydroxy-6-methylpyrimidine, cyano groups can be introduced via nucleophilic substitution reactions .

- Use of Guanidine Derivatives: Guanidine derivatives can react with appropriate substrates under basic conditions to yield pyrimidine compounds with cyano and hydroxy functionalities .

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine has diverse applications:

- Pharmaceutical Development: Its derivatives are being explored for their potential as antimicrobial and anticancer agents.

- Agricultural Chemicals: Compounds derived from this structure may be used in developing herbicides or pesticides due to their biological activity against pathogens.

- Biochemical Research: The compound serves as a valuable intermediate in synthesizing other biologically active molecules for research purposes.

Interactions of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine with various biological macromolecules have been studied:

- Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

- Binding Affinity Studies: Research has focused on its binding interactions with DNA and RNA, suggesting roles in genetic regulation or as a scaffold for drug design .

Several compounds share structural similarities with 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-Hydroxy-6-Methylpyrimidine | Lacks cyano group | Exhibits different biological activities |

| 2-Amino-4,6-Dihydroxypyrimidine | Contains two hydroxy groups | Potentially stronger antioxidant properties |

| 5-Fluoro-2-Amino-4-Hydroxy-pyrimidine | Fluorinated derivative | Increased potency against certain bacterial strains |

| 2-Amino-6-Methylpyrimidinone | Lacks hydroxy group | Different reactivity profile |

These compounds are compared based on their structural features and unique aspects that differentiate them from 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. Understanding these similarities and differences is crucial for developing targeted therapies and enhancing the efficacy of existing drugs.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant